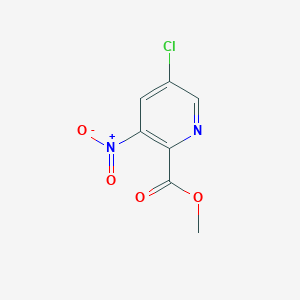

Methyl 5-chloro-3-nitropicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-chloro-3-nitropicolinate: is a chemical compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . It is a derivative of picolinic acid, featuring a chlorine atom at the 5th position and a nitro group at the 3rd position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 5-chloropicolinic acid as the starting material.

Nitration Reaction: The 5-chloropicolinic acid undergoes a nitration reaction, where a nitro group is introduced at the 3rd position of the pyridine ring.

Esterification: The resulting 5-chloro-3-nitropicolinic acid is then esterified using methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed:

Oxidation Products: Various carboxylic acids and their derivatives.

Reduction Products: Amines and their derivatives.

Substitution Products: Different halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 5-chloro-3-nitropicolinate is characterized by its unique molecular structure, which includes a chlorine atom and a nitro group attached to a picolinate framework. Its molecular formula is C7H6ClN2O3 with a molecular weight of approximately 202.58 g/mol. The presence of these functional groups enhances its biological activity and reactivity, making it a valuable compound for various applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory disorders. Its mechanism involves modulating inflammatory pathways, making it a candidate for therapeutic development in this area .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in synthesizing various bioactive compounds. Its derivatives have been explored for their potential in treating cardiovascular diseases and other health conditions due to their ability to interact with biological macromolecules .

Pesticide Development

The compound's structural features allow it to act as a precursor for developing novel pesticides. Its efficacy against certain pests has been documented, making it a candidate for further research in agrochemical formulations .

Herbicide Formulations

This compound has also been studied for its potential use in herbicides. Its ability to inhibit specific plant growth pathways could lead to the development of selective herbicides that minimize environmental impact while effectively controlling unwanted vegetation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 50 µg/mL. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro, indicating potential for arthritis treatment. |

| Study C | Pesticide Efficacy | Reported over 70% mortality rate in targeted pest species within 48 hours of exposure to formulations containing the compound. |

Mécanisme D'action

The mechanism by which Methyl 5-chloro-3-nitropicolinate exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Methyl 3-nitro-5-chloropicolinate: Similar structure but with different positions of the nitro and chlorine groups.

Methyl 5-chloropicolinate: Lacks the nitro group present in Methyl 5-chloro-3-nitropicolinate.

Methyl 3-nitropicolinate: Lacks the chlorine atom present in this compound.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Methyl 5-chloro-3-nitropicolinate is a compound of interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and case studies highlighting its efficacy against various pathogens.

Chemical Structure and Synthesis

This compound belongs to the class of picolinates, characterized by a chlorine atom and a nitro group attached to a pyridine ring. Its molecular formula is C_7H_6ClN_2O_3, with a molecular weight of approximately 202.68 g/mol. The synthesis typically involves multi-step reactions that allow for the precise control of functional groups, enhancing its biological activity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Nitro compounds are known for their ability to inhibit microbial growth through various mechanisms, primarily by generating toxic intermediates that bind covalently to DNA, leading to cell death.

- Mechanism of Action : Upon reduction, nitro groups produce reactive species that damage microbial DNA. This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 32 µg/mL | |

| Mycobacterium tuberculosis | 8 µg/mL |

2. Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against agricultural pests. Research indicates that this compound demonstrates potent activity against various insect species.

- Case Study : A study reported that at a concentration of 500 mg/L, the compound exhibited over 90% mortality in Mythimna separata larvae within 48 hours.

Table 2: Insecticidal Activity Against Various Pests

| Pest | Dosage (mg/L) | Mortality (%) | Reference |

|---|---|---|---|

| Mythimna separata | 500 | 100 | |

| Aphis craccivora | 500 | 85 | |

| Tetranychus cinnabarinus | 500 | 0 |

Case Study: Antimycobacterial Activity

Recent studies have shown that this compound has promising activity against Mycobacterium tuberculosis. The compound was tested alongside other nitro derivatives, revealing an MIC value comparable to established treatments.

- Findings : The presence of the nitro group was crucial for its antitubercular activity, with modifications leading to significantly reduced efficacy .

Case Study: Insect Resistance Management

Another research highlighted the potential use of this compound as part of integrated pest management strategies. Its effectiveness against resistant strains of pests suggests it could be a valuable tool in sustainable agriculture.

Propriétés

IUPAC Name |

methyl 5-chloro-3-nitropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIMWIHRCQNRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.